2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride
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Overview
Description
2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride is a complex organic compound that features a quinoxaline core, a piperidine ring, and an imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the piperidine ring and the imidazole moiety. Common reagents used in these reactions include quinoxaline derivatives, piperidine, and imidazole. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional functional groups, while substitution reactions can introduce new substituents to the piperidine or imidazole rings.
Scientific Research Applications
2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives, piperidine-containing molecules, and imidazole-based compounds. Examples include:
Quinoxaline derivatives: These compounds share the quinoxaline core and may have similar biological activities.
Piperidine-containing molecules: Compounds with a piperidine ring may exhibit similar pharmacological properties.
Imidazole-based compounds: These molecules often have antimicrobial and anti-inflammatory activities
Uniqueness
2-[3-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]quinoxaline dihydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[3-(3-methylimidazol-4-yl)piperidin-1-yl]-quinoxalin-2-ylmethanone;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O.2ClH/c1-22-12-19-10-17(22)13-5-4-8-23(11-13)18(24)16-9-20-14-6-2-3-7-15(14)21-16;;/h2-3,6-7,9-10,12-13H,4-5,8,11H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWCLUPQEKHXEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCCN(C2)C(=O)C3=NC4=CC=CC=C4N=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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